Antifungal agent 22

Antifungal susceptibility Cryptococcus neoformans MIC50 determination

Cryptococcal meningitis research is constrained by fluconazole's fungistatic activity and amphotericin B's IV-only administration with nephrotoxicity. Antifungal agent 22 (D16), a sertraline-derived scaffold-hop optimized compound, addresses these gaps as an orally active anti-cryptococcal agent with confirmed blood-brain barrier penetration at 15 mg/kg in murine models. It selectively inhibits C. neoformans H99 (IC50 0.5 μg/mL) via Δ5,6-desaturase targeting-a mechanism distinct from CYP51-targeting azoles-and exhibits low mammalian cytotoxicity (HUVEC IC50 20.18 μM), making it an ideal tool for azole-resistance and combination therapy research.

Molecular Formula C21H26Cl3NOS
Molecular Weight 446.9 g/mol
Cat. No. B15141776
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntifungal agent 22
Molecular FormulaC21H26Cl3NOS
Molecular Weight446.9 g/mol
Structural Identifiers
SMILESC1CC(C2=C(C1C3=CC(=C(C=C3)Cl)Cl)SC=C2)NCCC4CCOCC4.Cl
InChIInChI=1S/C21H25Cl2NOS.ClH/c22-18-3-1-15(13-19(18)23)16-2-4-20(17-8-12-26-21(16)17)24-9-5-14-6-10-25-11-7-14;/h1,3,8,12-14,16,20,24H,2,4-7,9-11H2;1H
InChIKeyZARZBTBMGXXGGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Antifungal Agent 22 (D16) Product Overview: Sertraline-Derived Anti-Cryptococcal Research Compound


Antifungal agent 22 (compound D16; CAS 2640054-39-1) is a synthetic sertraline derivative developed via scaffold hopping optimization, designed specifically as an orally active anti-cryptococcal agent targeting cryptococcal meningitis (CM). Its molecular formula is C21H26Cl3NOS with a molecular weight of 446.86 . The compound exhibits selective anti-Cryptococcus activity against C. neoformans H99 with an IC50 of 0.5 μg/mL, demonstrates blood-brain barrier permeability, and shows low cytotoxicity in human endothelial cell lines [1]. Its antifungal mechanism involves inhibition of ergosterol biosynthesis through targeting of Δ5,6-desaturase, representing a mode of action distinct from conventional azole antifungals that target CYP51 (lanosterol 14α-demethylase) [2].

Why Fluconazole, Amphotericin B, and Other Clinical Antifungals Cannot Replace Antifungal Agent 22 in Cryptococcal Research


Standard-of-care antifungals for cryptococcal meningitis present fundamental limitations that Antifungal agent 22 addresses through distinct pharmacological properties. Fluconazole, a first-line azole for CM consolidation therapy, exhibits fungistatic activity with CSF/plasma AUC ratios of only 0.5–0.9 and fails to achieve pharmacodynamic targets against wild-type C. neoformans MIC distributions [1]. Amphotericin B, while fungicidal, requires intravenous administration and carries dose-limiting nephrotoxicity requiring intensive monitoring [2]. Sertraline, the parent scaffold of Antifungal agent 22, showed initial promise but failed to achieve therapeutic effects in clinical CM studies [3]. Antifungal agent 22 (D16) was specifically optimized via scaffold hopping to overcome sertraline's limitations, demonstrating orally active efficacy at 15 mg/kg in murine models with blood-brain barrier penetration—properties that conventional CM therapies either lack or achieve only through combination regimens with significant toxicity burdens [3].

Antifungal Agent 22 (D16) Quantitative Differentiation Evidence: MIC, BBB Penetration, In Vivo Efficacy, and Selectivity Data


Selective Anti-Cryptococcus Activity with Quantified Potency Range Against C. neoformans H99

Antifungal agent 22 demonstrates selective anti-Cryptococcus activity with an IC50 range of 0.06–2 μg/mL and a MIC50 value of 0.62 μg/mL against C. neoformans H99 . In comparison, fluconazole exhibits MICs against C. neoformans H99 ranging from 4 to >16 μg/mL depending on testing conditions, with Etest-reported MIC of 24 μg/mL, and amphotericin B shows MICs of 0.25–0.5 μg/mL [1]. The compound's MFC (minimum fungicidal concentration) is 8 μg/mL against C. neoformans H99, indicating fungicidal activity at higher concentrations . Unlike fluconazole, which is strictly fungistatic, Antifungal agent 22 achieves fungicidal effects at 8 μg/mL [2].

Antifungal susceptibility Cryptococcus neoformans MIC50 determination

Blood-Brain Barrier Permeability Differentiates Antifungal Agent 22 from Fluconazole in CNS Infection Research

Antifungal agent 22 exhibits experimentally confirmed blood-brain barrier (BBB) permeability, enabling direct CNS access to kill C. neoformans H99 cells through disruption of fungal cell membrane integrity . While fluconazole achieves measurable CSF penetration with CSF/plasma AUC ratios of approximately 0.5–0.9 in clinical studies, its penetration is variable and often suboptimal for achieving target concentrations against wild-type C. neoformans MIC distributions [1]. Antifungal agent 22 was specifically designed with BBB-permeable properties for CNS fungal infections [2].

Blood-brain barrier penetration CNS antifungal Cryptococcal meningitis

Orally Active In Vivo Efficacy at 15 mg/kg in Murine Cryptococcal Infection Model

Antifungal agent 22 (D16) demonstrates potent anti-Cryptococcal efficacy when administered orally at 15 mg/kg intragastrically once daily for 5 days in ICR female mice (18–22 g, 4–6 weeks) tail vein injected with C. neoformans . This represents a key optimization over the parent compound sertraline, which failed to achieve therapeutic effects in clinical CM studies despite in vitro activity [1]. In contrast, amphotericin B, while efficacious in CM, requires intravenous administration and carries significant nephrotoxicity monitoring requirements; fluconazole is orally available but exhibits fungistatic rather than fungicidal activity and is primarily used in consolidation therapy rather than induction [2].

In vivo antifungal efficacy Oral bioavailability Murine infection model

Low Mammalian Cytotoxicity with Quantified Selectivity Against Human Endothelial Cells

Antifungal agent 22 exhibits low cytotoxicity against human HUVEC (human umbilical vein endothelial) cells with an IC50 of 20.18 μM (48 h exposure) . The compound also shows good metabolic stability with low cytotoxicity across multiple mammalian cell lines [1]. This contrasts with amphotericin B, which carries significant nephrotoxicity and requires intensive creatinine and electrolyte monitoring in clinical use [2]. Azole antifungals, while generally well-tolerated, carry risks of hepatotoxicity and drug-drug interactions via CYP450 inhibition [2].

Cytotoxicity Selectivity index HUVEC Safety profiling

Distinct Mechanism of Action: Δ5,6-Desaturase Inhibition Versus Azole CYP51 Targeting

Antifungal agent 22 (D16) acts by blocking ergosterol biosynthesis through inhibition of Δ5,6-desaturase, representing a new antifungal mode of action distinct from conventional azoles [1]. In mechanistic studies, Antifungal agent 22 (0–1 μg/mL, 24 h) inhibits ergosterol production, resulting in stress-induced upregulation of ERG genes in C. neoformans H99 . This contrasts with fluconazole and other azole antifungals, which target CYP51 (lanosterol 14α-demethylase), an earlier step in the ergosterol biosynthetic pathway [2]. The distinct molecular target may offer advantages against azole-resistant C. neoformans strains, though direct resistance profile comparisons remain to be fully characterized.

Antifungal mechanism of action Ergosterol biosynthesis Δ5,6-desaturase

Antifungal Agent 22 (D16) Optimal Research and Preclinical Application Scenarios


Cryptococcal Meningitis (CM) Preclinical Efficacy Studies Requiring Oral CNS-Penetrant Antifungal Activity

Antifungal agent 22 is specifically optimized for cryptococcal meningitis research, with demonstrated oral activity at 15 mg/kg in murine models and confirmed blood-brain barrier permeability [1]. This compound is suitable for preclinical studies evaluating oral monotherapy approaches for CNS cryptococcal infections, addressing the current standard-of-care limitation where amphotericin B requires IV administration and fluconazole exhibits only fungistatic activity [2].

Azole-Resistant Cryptococcus neoformans Mechanistic and Combination Therapy Investigations

Given Antifungal agent 22's distinct mechanism of action targeting Δ5,6-desaturase rather than CYP51, this compound is appropriate for research into azole-resistant Cryptococcus strains and for evaluating combination therapy strategies with conventional azoles [1]. The distinct molecular target may provide a complementary approach to overcoming fluconazole resistance, which is increasingly documented in clinical Cryptococcus isolates [2].

In Vitro Antifungal Susceptibility Testing and Fungal Membrane Integrity Studies

Antifungal agent 22 provides a well-characterized research tool for in vitro antifungal susceptibility testing against C. neoformans H99, with established MIC50 (0.62 μg/mL), IC50 range (0.06–2 μg/mL), and MFC (8 μg/mL) values [1]. The compound's membrane-disrupting mechanism (observed at 0–8 μg/mL) makes it suitable for fungal cell membrane integrity studies and ergosterol biosynthesis pathway investigations [2].

Selectivity Profiling and Mammalian Cytotoxicity Assessment in Antifungal Development Programs

Antifungal agent 22's low cytotoxicity profile (HUVEC IC50: 20.18 μM) and selective anti-Cryptococcus activity provide a benchmark for selectivity profiling in antifungal drug discovery programs [1]. The compound can serve as a reference standard for evaluating novel anti-Cryptococcus candidates with respect to mammalian cell safety margins and metabolic stability [2].

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